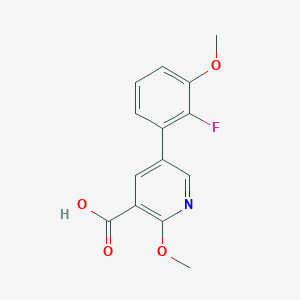

5-(2-FLUORO-3-METHOXYPHENYL)-2-METHOXYNICOTINIC ACID

Description

5-(2-Fluoro-3-methoxyphenyl)-2-methoxynicotinic acid is a nicotinic acid derivative featuring a methoxy group at position 2 of the pyridine ring and a 2-fluoro-3-methoxyphenyl substituent at position 5. The compound’s molecular formula is inferred as C₁₃H₁₀FNO₄, with a molecular weight of 263.22 g/mol. Its structure combines electronic effects from fluorine and methoxy groups, which may influence solubility, metabolic stability, and binding interactions in biological systems.

Properties

IUPAC Name |

5-(2-fluoro-3-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4/c1-19-11-5-3-4-9(12(11)15)8-6-10(14(17)18)13(20-2)16-7-8/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRHLDCXNXFYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C2=CC(=C(N=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687525 | |

| Record name | 5-(2-Fluoro-3-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261898-89-8 | |

| Record name | 5-(2-Fluoro-3-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluoro-3-methoxyphenyl)-2-methoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 2-fluoro-3-methoxyphenylboronic acid with a suitable halogenated nicotinic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-methoxyphenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the fluorine atom or to convert the methoxy groups to hydroxyl groups.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-(2-fluoro-3-methoxyphenyl)-2-carboxynicotinic acid, while reduction can produce 5-(2-hydroxy-3-methoxyphenyl)-2-methoxynicotinic acid.

Scientific Research Applications

5-(2-Fluoro-3-methoxyphenyl)-2-methoxynicotinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(2-fluoro-3-methoxyphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards its targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Research Implications and Limitations

- Structural Insights : The 2-methoxy group in the target compound likely improves metabolic stability compared to hydroxylated analogs, making it a candidate for drug development. However, the lack of biological data in the evidence limits conclusions about efficacy or toxicity.

- Evidence Gaps : Discrepancies in substituent positions (e.g., 6-hydroxy vs. 2-methoxy in ) highlight the need for verification of structural details in future studies.

Biological Activity

5-(2-Fluoro-3-methoxyphenyl)-2-methoxynicotinic acid is a novel compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by a fluorinated phenyl group and dual methoxy substitutions, suggests potential biological activities that are currently being explored in pharmacological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14FNO4. The compound features:

- Nicotinic Acid Core : A pyridine ring that is essential for its biological interactions.

- Fluorine Atom : Enhances lipophilicity and may influence binding to biological targets.

- Methoxy Groups : Potentially increase solubility and stability in biological systems.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction. This process includes:

- Starting Materials : 2-fluoro-3-methoxyphenylboronic acid and a halogenated nicotinic acid derivative.

- Catalysis : Use of palladium catalysts under controlled conditions.

- Purification : Techniques such as recrystallization and chromatography to ensure high purity.

Biological Activities

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through modulation of specific signaling pathways.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells against oxidative stress, which is crucial in neurodegenerative diseases.

The mechanism of action is thought to involve interaction with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom and methoxy groups likely enhances the compound's binding affinity and selectivity towards these targets, leading to various therapeutic effects. Ongoing studies aim to elucidate the exact pathways influenced by this compound.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates. These findings suggest that it could be a candidate for further development in neuroprotective therapies.

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | Induction of apoptosis |

| Anti-inflammatory | Reduction in cytokine levels | Modulation of inflammatory pathways |

| Neuroprotective | Protection against oxidative stress | Decrease in reactive oxygen species |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.